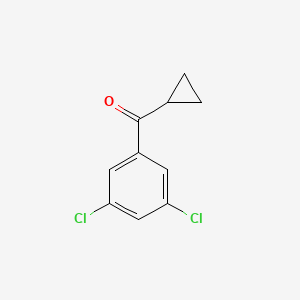

Cyclopropyl 3,5-dichlorophenyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl-(3,5-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRDLCHKSRBJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642508 | |

| Record name | Cyclopropyl(3,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-30-2 | |

| Record name | Methanone, cyclopropyl(3,5-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl(3,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclopropyl 3,5-Dichlorophenyl Ketone

Introduction: The Significance of the Cyclopropyl Ketone Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the cyclopropyl group has emerged as a privileged structural motif. Its unique conformational rigidity and electronic properties contribute to enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles of drug candidates.[1][2] When incorporated as a cyclopropyl ketone, this three-membered ring system offers a versatile synthetic handle for the construction of complex molecular architectures, acting as a latent double bond or a reactive three-carbon synthon.[3][4] The title compound, cyclopropyl 3,5-dichlorophenyl ketone, is a key building block in the synthesis of various pharmaceutical and agrochemical agents. The 3,5-dichlorophenyl moiety is a common feature in a range of bioactive molecules, imparting specific steric and electronic properties that can enhance target binding and biological activity. This guide provides a comprehensive overview of the primary synthetic pathway to this compound, grounded in fundamental principles of organic chemistry and supported by established experimental evidence.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable route to this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride.[5][6] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[7][8][9]

Mechanistic Rationale

The Friedel-Crafts acylation proceeds through a well-established mechanism.[5][6][8] The reaction is initiated by the activation of the acyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This generates a highly electrophilic acylium ion, which is stabilized by resonance.[7] The electron-rich aromatic ring of 1,3-dichlorobenzene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5][10] Finally, a proton is abstracted from the arenium ion, restoring the aromaticity of the ring and yielding the desired this compound.[8]

Diagram of the Friedel-Crafts Acylation Pathway

Caption: The Friedel-Crafts acylation of 1,3-dichlorobenzene.

Preparation of Key Starting Materials

The successful synthesis of the target molecule relies on the availability of high-purity starting materials. The following sections detail the preparation of the necessary precursors.

Synthesis of 3,5-Dichlorobenzoyl Chloride

3,5-Dichlorobenzoyl chloride is typically prepared from 3,5-dichlorobenzoic acid. The most common method involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[11][12][13][14]

Experimental Protocol: Synthesis of 3,5-Dichlorobenzoyl Chloride

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichlorobenzoic acid (1.0 eq).

-

Reagent Addition: Under a nitrogen atmosphere, add an excess of thionyl chloride (e.g., 2.0-3.0 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[12]

-

Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.

-

Workup and Purification: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3,5-dichlorobenzoyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[13]

Synthesis of Cyclopropanecarbonyl Chloride

Cyclopropanecarbonyl chloride is readily synthesized from cyclopropanecarboxylic acid using a similar chlorination strategy.[15][16][17]

Experimental Protocol: Synthesis of Cyclopropanecarbonyl Chloride

-

Reaction Setup: In a flask fitted with a reflux condenser and a stirrer, place cyclopropanecarboxylic acid (1.0 eq).

-

Reagent Addition: Slowly add thionyl chloride (1.1-1.2 eq) to the carboxylic acid.[15]

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (around 70-80 °C) until the gas evolution stops (typically 1-2 hours).

-

Purification: The resulting cyclopropanecarbonyl chloride can be purified by fractional distillation to obtain a high-purity product.[15]

Detailed Experimental Protocol: Synthesis of this compound

The following protocol outlines the synthesis of the target molecule via Friedel-Crafts acylation.

Materials:

-

1,3-Dichlorobenzene

-

Cyclopropanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Formation of the Acylium Ion Complex: Slowly add cyclopropanecarbonyl chloride (1.0 eq) to the stirred suspension of AlCl₃ in DCM. Stir the mixture at 0 °C for 30 minutes.

-

Acylation Reaction: Add 1,3-dichlorobenzene (1.0 eq) dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Reaction Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by vacuum distillation.

Data Summary Table

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1,3-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | 173 |

| Cyclopropanecarbonyl chloride | C₄H₅ClO | 104.53 | 110-112 |

| This compound | C₁₀H₈Cl₂O | 215.08 | Not readily available |

Conclusion and Future Outlook

The Friedel-Crafts acylation provides a reliable and efficient method for the synthesis of this compound. The availability of the starting materials and the straightforward nature of the reaction make it amenable to large-scale production. As the demand for novel therapeutics and agrochemicals containing the cyclopropyl ketone motif continues to grow, the optimization of this synthetic route will be of paramount importance.[18][19] Future research may focus on the development of more environmentally benign catalysts and solvent systems to further enhance the sustainability of this process.

References

-

Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]

-

Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. Available from: [Link]

-

ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions. Available from: [Link]

- Google Patents. Preparation method of 3,5-dichlorobenzoyl chloride.

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

-

PrepChem.com. Synthesis of 3,5-dichlorobenzoyl chloride. Available from: [Link]

- Google Patents. Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

- Google Patents. A kind of preparation method of cyclopropanecarbonyl chloride.

- Google Patents. Synthetic process of 1-chloro-cyclopropanecarbonyl chloride.

-

Sci-Hub. Synthesis of 2-Ethenylcyclopropyl Aryl Ketones via Intramolecular SN2-like Displacement of an Ester. Available from: [Link]

-

NIH. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Available from: [Link]

-

MDPI. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Available from: [Link]

-

ResearchGate. Two synthetic routes to cyclopropyl silyl ketones from α,β‐unsaturated aldehydes. Available from: [Link]

-

Organic Syntheses. dicyclopropyl ketone. Available from: [Link]

-

Organic Syntheses. Ketone, cyclopropyl methyl. Available from: [Link]

-

Chemguide. friedel-crafts acylation of benzene. Available from: [Link]

-

Khan Academy. Friedel-Crafts acylation. Available from: [Link]

-

SynArchive. Friedel-Crafts Acylation. Available from: [Link]

- Google Patents. Synthesis method of cyclopropyl methyl ketone.

-

MDPI. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Available from: [Link]

-

Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]

-

Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Available from: [Link]

- Google Patents. Acylation of aromatics.

-

PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclopropyl Methyl Ketone in Modern Pharmaceutical Synthesis. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Available from: [Link]

-

Organic Chemistry Portal. Synthesis of cyclopropanes. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. byjus.com [byjus.com]

- 7. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 8. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]

- 9. synarchive.com [synarchive.com]

- 10. Khan Academy [khanacademy.org]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]

- 13. prepchem.com [prepchem.com]

- 14. 3,5-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 15. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 16. Cyclopropanecarbonyl Chloride synthesis - chemicalbook [chemicalbook.com]

- 17. nbinno.com [nbinno.com]

- 18. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

physicochemical properties of "Cyclopropyl 3,5-dichlorophenyl ketone"

An In-depth Technical Guide to the Physicochemical Properties of Cyclopropyl 3,5-dichlorophenyl ketone

Foreword: The Strategic Value of a Differentiated Scaffold

In the landscape of modern drug discovery and materials science, the strategic selection of molecular scaffolds is a critical determinant of success. This compound emerges not merely as another chemical entity, but as a thoughtfully designed building block. Its architecture combines the conformational rigidity and unique electronic properties of a cyclopropyl ring with the metabolic resilience and specific stereoelectronic profile of a 3,5-dichlorinated phenyl group. The cyclopropyl moiety is a well-established "metabolic blocker" and a conformational constraint tool, often introduced to enhance potency and improve pharmacokinetic profiles.[1][2] The dichlorophenyl group, in turn, offers a chemically stable and sterically defined substituent pattern that can engage in specific interactions with biological targets while resisting oxidative metabolism.

This guide moves beyond a simple recitation of data. It is intended to provide researchers, scientists, and drug development professionals with a cohesive understanding of this molecule's behavior, from its synthesis and fundamental properties to its reactivity and potential applications. We will explore the causality behind its characteristics, offering insights grounded in established chemical principles to empower its strategic deployment in your research endeavors.

Molecular Identity and Physicochemical Characteristics

This compound (CAS No: 898790-30-2) is an aryl cyclopropyl ketone.[3][4] The conjugation of the cyclopropyl ring with the carbonyl group, influenced by the electron-withdrawing nature of the dichlorinated phenyl ring, dictates its core chemical personality.

Core Physicochemical Data

The fundamental properties of a molecule are the primary determinants of its macroscopic behavior, influencing everything from solubility in reaction solvents to its absorption and distribution in biological systems. The data presented below, compiled from available databases and predictive models, provides a quantitative foundation for understanding this compound.

| Property | Value | Source / Method | Significance in Application |

| Molecular Formula | C₁₀H₈Cl₂O | PubChem[5] | Defines the elemental composition and exact mass. |

| Molecular Weight | 215.08 g/mol | Calculated | Essential for all stoichiometric calculations in synthesis. |

| Appearance | White to yellow solid | Inferred from analogs[6] | Basic quality control parameter. |

| Melting Point | Data not available | - | Defines purity and influences handling/storage conditions. |

| Boiling Point | Data not available | - | Relevant for purification by distillation if applicable. |

| Calculated logP | ~3.5 - 4.0 | Predictive Models | Indicates high lipophilicity and poor aqueous solubility.[7][8] |

| Aqueous Solubility | Very Low | Predicted from logP | Critical for formulation; requires organic solvents.[8][9] |

Expert Insight on Lipophilicity (logP): The predicted high logP value is a direct consequence of the molecule's structure: a large, non-polar dichlorophenyl ring and a hydrocarbon cyclopropyl group. This value suggests that the molecule will readily partition into lipid environments. In a drug development context, a logP in this range often correlates with good membrane permeability but can also lead to challenges with aqueous solubility, potentially impacting bioavailability if not properly formulated.[9]

Synthesis Pathway: A Reliable Approach

The synthesis of aryl cyclopropyl ketones is well-established. A robust and frequently employed method is the Friedel-Crafts acylation of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Proposed Synthetic Workflow

Caption: Friedel-Crafts acylation pathway for synthesis.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure adapted from standard organic synthesis methodologies.

-

Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3-dichlorobenzene (1.0 eq) and a dry, inert solvent such as dichloromethane (DCM).

-

Initial Cooling: Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Add cyclopropanecarbonyl chloride (1.1 eq) to the dropping funnel. Add the acid chloride to the stirred solution dropwise over 15 minutes.

-

Catalyst Introduction (Causality): Add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise over 30 minutes. The portion-wise addition is critical to control the initial exotherm of the reaction, preventing potential side reactions and ensuring safety. The Lewis acid catalyst activates the acyl chloride, making it a potent electrophile for aromatic substitution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by adding cold 1M hydrochloric acid (HCl). This step neutralizes the catalyst and hydrolyzes any remaining reactive species.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Spectral Data and Structural Elucidation

Structural confirmation is paramount. The following sections detail the expected spectral signatures for this molecule, based on data from closely related analogs and foundational spectroscopic principles.[6][10][11]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be clean and highly informative.

-

Aromatic Region (δ 7.5-7.8 ppm): The 3,5-substitution pattern will result in two distinct signals. A triplet (or narrowly split singlet) around δ 7.7 ppm for the H4 proton and a doublet (or narrowly split singlet) around δ 7.6 ppm for the H2 and H6 protons.

-

Cyclopropyl Methine (δ 2.5-2.7 ppm): A multiplet corresponding to the single proton on the cyclopropyl ring adjacent to the carbonyl group. This proton is deshielded by the anisotropic effect of the carbonyl.

-

Cyclopropyl Methylene (δ 1.0-1.4 ppm): Two distinct multiplets corresponding to the two pairs of diastereotopic methylene protons on the cyclopropyl ring.

¹³C NMR Spectroscopy (Predicted)

The carbon spectrum provides a map of the carbon framework.

-

Carbonyl (C=O): ~δ 198-200 ppm. The chemical shift is characteristic of an aryl ketone conjugated with a cyclopropyl ring.[12]

-

Aromatic C-Cl: ~δ 135 ppm (C3, C5).

-

Aromatic C-H: ~δ 128-132 ppm (C2, C4, C6).

-

Aromatic Quaternary Carbon: ~δ 139 ppm (C1).

-

Cyclopropyl Methine (CH): ~δ 17-19 ppm.

-

Cyclopropyl Methylene (CH₂): ~δ 12-14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method for identifying key functional groups.

-

C=O Stretch: A strong, sharp absorption band is expected in the range of 1680-1695 cm⁻¹ . This is characteristic of an aryl ketone.

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Bands below 3000 cm⁻¹ for the cyclopropyl group.

-

C-Cl Stretch: Strong bands in the fingerprint region, typically 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The spectrum will show a prominent molecular ion peak.

-

Isotopic Pattern: Due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), a characteristic isotopic cluster will be observed for the molecular ion at M⁺, M⁺+2, and M⁺+4 with an approximate intensity ratio of 9:6:1 , providing definitive evidence for the presence of two chlorine atoms.

Chemical Reactivity: The Interplay of Three Moieties

The reactivity of this compound is a composite of its three functional components: the ketone, the cyclopropyl ring, and the dichlorophenyl ring.

Reactions at the Carbonyl Group

The ketone functionality is a versatile handle for further synthetic transformations, including:

-

Reduction: Can be reduced to the corresponding secondary alcohol using reagents like sodium borohydride (NaBH₄).

-

Nucleophilic Addition: Susceptible to attack by Grignard reagents or organolithiums to form tertiary alcohols.

-

Wittig Reaction: Can be converted to an alkene, offering a route to more complex structures.

The Role of the Cyclopropyl Ring

The strained three-membered ring is not merely a passive substituent. Aryl cyclopropyl ketones are classified as donor-acceptor cyclopropanes, where the aryl group acts as a donor and the ketone as an acceptor. This electronic arrangement makes the ring susceptible to cleavage under specific conditions.[13][14]

-

Acid-Catalyzed Ring Opening: In the presence of strong acids, the ketone can be protonated, activating the cyclopropyl ring towards nucleophilic attack, leading to 1,3-difunctionalized products. This reactivity is a powerful tool for constructing linear carbon chains with defined functionality. The electron-withdrawing 3,5-dichloro substituents will moderate this reactivity compared to electron-rich aryl ketones.

The Influence of the Dichlorophenyl Ring

The 3,5-dichloro substitution pattern has two major effects:

-

Electronic Deactivation: The chlorine atoms are electron-withdrawing, deactivating the aromatic ring towards further electrophilic aromatic substitution.

-

Metabolic Stability: The C-Cl bonds are strong, and the positions are sterically hindered, making the ring resistant to oxidative metabolism by cytochrome P450 enzymes—a highly desirable trait in drug candidates.[2]

Applications in Research and Drug Development

The unique combination of structural motifs in this compound makes it a valuable scaffold for medicinal chemistry.

Caption: Relationship between structure and potential applications.

-

Scaffold for Bioactive Molecules: The cyclopropyl group is a bioisostere of a vinyl or carbonyl group but with a more rigid, three-dimensional geometry. This conformational constraint can lock a molecule into a bioactive conformation, enhancing binding affinity to a biological target.[1][15]

-

Improving Pharmacokinetics: As previously noted, both the cyclopropyl and dichlorophenyl groups contribute to metabolic stability, which can increase a drug's half-life and reduce the potential for toxic metabolites.[2][16]

-

Synthetic Intermediate: The inherent reactivity of the ketone and the potential for controlled ring-opening of the cyclopropane make this compound a versatile starting point for the synthesis of more complex molecules, including various heterocyclic systems.[13]

Conclusion

This compound is a scaffold of significant strategic value. Its physicochemical properties—high lipophilicity, metabolic stability, and defined stereoelectronic features—are a direct result of its thoughtful design. The spectral data provide a clear blueprint for its identification, while its predictable reactivity offers multiple avenues for synthetic elaboration. For research teams engaged in the rational design of novel therapeutics or functional materials, this molecule represents a robust and versatile platform, poised for the creation of next-generation chemical entities.

References

- The Royal Society of Chemistry. Supporting Information for: Palladium-Catalyzed Stereoselective Ring-opening Reaction of Aryl Cyclopropyl Ketones.

- PubChem. This compound | C10H8Cl2O | CID 24724109.

- ChemicalBook. This compound CAS#: 898790-30-2.

- Sigma-Aldrich. Cyclopropyl phenyl ketone 97%.

- ChemicalBook. This compound | 898790-30-2.

- Benchchem. A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry.

- Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.

- Journal of Medicinal Chemistry. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- Journal of the Chemical Society, Perkin Transactions 1. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones.

- Benchchem. A Comparative Guide to the Reactivity of Cyclopropyl and Cyclobutyl Ketones.

- ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.

- Hypha Discovery Blogs. Metabolism of cyclopropyl groups.

- ACD/Labs. LogP—Making Sense of the Value.

- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.

- ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD.

- The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ResearchGate. (PDF) Cyclopropyl m-nitrophenyl ketone.

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. This compound CAS#: 898790-30-2 [m.chemicalbook.com]

- 4. This compound | 898790-30-2 [amp.chemicalbook.com]

- 5. This compound | C10H8Cl2O | CID 24724109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. acdlabs.com [acdlabs.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. acdlabs.com [acdlabs.com]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cyclopropyl 3,5-dichlorophenyl ketone

CAS Number: 898790-30-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyl 3,5-dichlorophenyl ketone, with CAS number 898790-30-2, is a halogenated aryl cyclopropyl ketone of significant interest in medicinal chemistry and drug discovery. The incorporation of a cyclopropyl ring, a privileged structural motif, imparts unique conformational rigidity and metabolic stability, while the 3,5-dichlorophenyl group offers a scaffold for diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, predicted analytical data, and a discussion of its potential applications in drug development, drawing upon the established bioactivities of structurally related compounds.

Introduction: The Significance of the Cyclopropyl Ketone Moiety in Drug Discovery

The cyclopropyl group is a small, strained carbocycle that has gained considerable attention in medicinal chemistry.[1] Its rigid structure can lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclopropyl group is often used as a bioisosteric replacement for other functional groups to improve pharmacokinetic properties such as metabolic stability and membrane permeability. Aryl cyclopropyl ketones, in particular, serve as versatile intermediates in the synthesis of a wide range of biologically active molecules, including potential anticancer, antimicrobial, and antimalarial agents.[2][3] The 3,5-dichlorophenyl substitution pattern is also a common feature in pharmacologically active compounds, known to contribute to various biological activities.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 898790-30-2 | |

| Molecular Formula | C₁₀H₈Cl₂O | [4] |

| Molecular Weight | 215.07 g/mol | [4] |

| Physical Form | Liquid | |

| Boiling Point | 331.3 °C at 760 mmHg | [4] |

| Flash Point | 139.6 °C | [4] |

| Density | 1.395 g/cm³ | [4] |

| Refractive Index | 1.607 | [4] |

| Storage Temperature | Room Temperature |

Synthesis of this compound

Proposed Synthetic Workflow

The proposed synthesis involves the reaction of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

1,3-Dichlorobenzene

-

Cyclopropanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. To the dropping funnel, add cyclopropanecarbonyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane. Add the cyclopropanecarbonyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Addition of Aromatic Substrate: After the addition is complete, add 1,3-dichlorobenzene (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Analytical Characterization (Predicted)

Due to the absence of publicly available experimental spectra, this section provides predicted data based on the chemical structure and known spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Aromatic Protons: Two signals are expected in the aromatic region (δ 7.0-8.0 ppm). A triplet for the proton at the 4-position of the phenyl ring and a doublet for the two equivalent protons at the 2- and 6-positions.

-

Cyclopropyl Protons: A complex multiplet is expected for the methine proton of the cyclopropyl group attached to the carbonyl (likely downfield, ~δ 2.5-3.0 ppm). The four methylene protons of the cyclopropyl ring will appear as two distinct multiplets in the upfield region (δ 0.8-1.5 ppm).

¹³C NMR (Predicted):

-

Carbonyl Carbon: A signal in the downfield region, characteristic of a ketone, is expected around δ 195-205 ppm.

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 125-140 ppm). The carbon attached to the carbonyl group will be the most downfield, followed by the two carbons bearing chlorine atoms, and the remaining aromatic carbons.

-

Cyclopropyl Carbons: The methine carbon attached to the carbonyl will be the most downfield of the cyclopropyl carbons (δ 15-25 ppm), and the two equivalent methylene carbons will appear further upfield (δ 5-15 ppm).

Online prediction tools can provide more specific estimated chemical shifts.[7][8]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum (Predicted):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 214, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1).

-

Major Fragments: The primary fragmentation pathway is likely to be alpha-cleavage, resulting in the loss of the cyclopropyl radical (•C₃H₅) to give a stable 3,5-dichlorobenzoyl cation at m/z 173 (base peak). Another significant fragment could arise from the loss of a chlorine atom.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

-

C=O Stretch: A strong absorption band characteristic of an aryl ketone is expected in the region of 1670-1690 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

-

C-H Stretch (Cyclopropyl): Peaks just above and below 3000 cm⁻¹.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, its structural features suggest several promising avenues for investigation in drug discovery.

Anticancer Activity

The 3,5-dichlorophenyl moiety is present in compounds that have demonstrated anticancer properties. For instance, 1,3-bis(3,5-dichlorophenyl) urea has been shown to inhibit the proliferation of lung cancer and melanoma cells.[9][10] The mechanism of action for some of these related compounds involves the induction of apoptosis and cell cycle arrest. Therefore, this compound could be a valuable scaffold for the development of novel anticancer agents.

Caption: Hypothetical signaling pathway for the potential anticancer activity.

Antimicrobial and Antimalarial Activity

Aryl cyclopropyl methanones have been investigated as potential antitubercular and antimalarial agents.[2][3] The presence of the cyclopropyl group can be crucial for the biological activity of these compounds. Given that drug resistance is a growing concern for many infectious diseases, the development of new chemical entities with novel mechanisms of action is a high priority. This compound represents a starting point for the synthesis of a library of compounds to be screened for antimicrobial and antimalarial efficacy.

Conclusion and Future Directions

This compound is a molecule with significant potential as a building block in medicinal chemistry. Its synthesis is achievable through established methods like the Friedel-Crafts acylation. While experimental data on its biological activity is currently lacking, the known pharmacological profiles of structurally similar compounds suggest that it could serve as a valuable scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases.

Future research should focus on:

-

The development and optimization of a high-yield synthesis protocol.

-

Comprehensive analytical characterization, including experimental NMR, MS, and IR data.

-

In vitro screening against a panel of cancer cell lines and microbial pathogens to identify potential biological activities.

-

Structure-activity relationship (SAR) studies to guide the design of more potent and selective analogs.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to begin their exploration of this compound and its potential contributions to the field of medicine.

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592). [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0034239). [Link]

-

Jung, M. E., et al. (2016). Synthesis of 2-Ethenylcyclopropyl Aryl Ketones via Intramolecular SN2-like Displacement of an Ester. Organic Letters, 18(19), 5138–5141. [Link]

-

Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. (1981). Journal of the Chemical Society, Perkin Transactions 1, 2347-2352. [Link]

- Google Patents. (n.d.).

-

Dwivedi, N., et al. (2010). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 20(23), 7072-7075. [Link]

-

Dwivedi, N., et al. (2010). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. European Journal of Medicinal Chemistry, 45(12), 5775-5783. [Link]

-

Clark, J. (2016). Friedel-Crafts acylation of benzene. Chemguide. [Link]

-

University of Calgary. (n.d.). 13C NMR Spectroscopy. [Link]

-

SynArchive. (n.d.). Friedel-Crafts Acylation. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for.... [Link]

-

Trombini, C. (2010). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone... (n.d.). ResearchGate. [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

PubChem. (n.d.). 5-cyclopropyl-4-[(3R)-1-[(3,5-dichlorophenyl)methyl]piperidin-3-yl]oxy-2-fluoro-N-methylsulfonylbenzamide. [Link]

-

¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone... (n.d.). ResearchGate. [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. [Link]

-

Singhal, S. S., et al. (2013). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. PLoS ONE, 8(12), e84838. [Link]

-

Moore, B. M., et al. (2015). Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist. Bioorganic & Medicinal Chemistry, 23(18), 6036-6048. [Link]

-

Li, J. X., et al. (2019). Design, Synthesis, and Biological Evaluation of the Third Generation 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4′-pyridyl)carboxamido]morphinan (NAP) Derivatives as μ/κ Opioid Receptor Dual Selective Ligands. Journal of Medicinal Chemistry, 62(3), 1369-1383. [Link]

-

Singhal, S. S., et al. (2012). 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. Biochemical Pharmacology, 84(11), 1419-1427. [Link]

-

Filo. (2025). Make a rough estimation of the 1H NMR spectrum for individual compounds b.... [Link]

-

mzCloud. (2016). M 144. [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

MDPI. (2021). Synthesis and Pharmacological In Vitro Investigations of Novel Shikonin Derivatives with a Special Focus on Cyclopropane Bearing Derivatives. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2,2-dimethylpropane fragmentation pattern. [Link]

-

SpectraBase. (n.d.). (R)-1-(3,5-Dichlorophenyl)-2-hydroxypropan-1-one - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. synarchive.com [synarchive.com]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592) [hmdb.ca]

- 8. Visualizer loader [nmrdb.org]

- 9. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Make a rough estimation of the 1H NMR spectrum for individual compounds b.. [askfilo.com]

Spectroscopic Unveiling of Cyclopropyl 3,5-dichlorophenyl ketone: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of Cyclopropyl 3,5-dichlorophenyl ketone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. In the absence of publicly available experimental spectra, this guide presents a robust, predicted dataset, offering valuable insights into the structural confirmation and analytical characterization of this molecule.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 898790-30-2 and molecular formula C₁₀H₈Cl₂O, is a halogenated aromatic cyclopropyl ketone. The unique combination of a strained cyclopropyl ring, a ketone carbonyl group, and a dichlorinated phenyl ring imparts distinct chemical properties that are reflected in its spectroscopic signatures. Understanding these spectral features is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed interpretation of its predicted spectroscopic data and outlines the standard methodologies for acquiring such data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. For this compound, the predicted ¹H NMR spectrum in CDCl₃ reveals distinct signals for the aromatic and cyclopropyl protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | d | 2H | H-2', H-6' |

| ~7.65 | t | 1H | H-4' |

| ~2.60 | m | 1H | H-1 |

| ~1.30 | m | 2H | H-2a, H-3a |

| ~1.10 | m | 2H | H-2b, H-3b |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 7.0-8.0 ppm): The 3,5-dichlorophenyl group gives rise to two signals in the aromatic region. The two equivalent protons at the C-2' and C-6' positions are expected to appear as a doublet at approximately 7.90 ppm. The single proton at the C-4' position, situated between the two chlorine atoms, is predicted to be a triplet at around 7.65 ppm due to coupling with the two ortho protons (a virtual coupling pattern might be observed).

-

Cyclopropyl Region (δ 0.5-3.0 ppm): The cyclopropyl ring protons exhibit a complex splitting pattern due to geminal and cis/trans vicinal couplings. The methine proton (H-1) attached to the carbonyl group is the most deshielded of the cyclopropyl protons and is expected to appear as a multiplet around 2.60 ppm. The four methylene protons on the cyclopropyl ring (H-2a, H-2b, H-3a, H-3b) are diastereotopic and will appear as two sets of multiplets at approximately 1.30 ppm and 1.10 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

-

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.[2]

-

Tune and match the probe for the ¹H frequency.

-

Set the acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), spectral width, and relaxation delay.

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals and analyze the chemical shifts and coupling patterns.

-

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is summarized below.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | C=O |

| ~138.0 | C-1' |

| ~135.0 | C-3', C-5' |

| ~130.0 | C-4' |

| ~128.0 | C-2', C-6' |

| ~20.0 | C-1 |

| ~12.0 | C-2, C-3 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (δ > 180 ppm): The ketone carbonyl carbon is the most deshielded carbon and is predicted to have a chemical shift of around 198.0 ppm.

-

Aromatic Carbons (δ 120-140 ppm): The 3,5-dichlorophenyl ring will show four distinct signals. The quaternary carbon attached to the carbonyl group (C-1') is expected at approximately 138.0 ppm. The two carbons bearing the chlorine atoms (C-3' and C-5') are predicted to be around 135.0 ppm. The carbon at the para position (C-4') should appear at about 130.0 ppm, and the two equivalent carbons at the ortho positions (C-2' and C-6') are predicted at roughly 128.0 ppm.

-

Cyclopropyl Carbons (δ 10-25 ppm): The methine carbon of the cyclopropyl ring (C-1) is expected at a higher chemical shift (around 20.0 ppm) compared to the methylene carbons due to its proximity to the carbonyl group. The two equivalent methylene carbons (C-2 and C-3) are predicted to have a chemical shift of approximately 12.0 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters.

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of CDCl₃.[1]

-

-

Instrument Setup:

-

Follow the same procedure as for ¹H NMR for sample insertion.

-

-

Data Acquisition:

-

Lock and shim as for ¹H NMR.

-

Tune and match the probe for the ¹³C frequency.

-

Set the acquisition parameters. A higher number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. A wider spectral width is also used. Proton decoupling is typically applied to simplify the spectrum and improve the signal-to-noise ratio.

-

Acquire the FID.

-

-

Data Processing:

-

Process the data as described for ¹H NMR.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound will show characteristic absorption bands for the carbonyl group, the aromatic ring, and the cyclopropyl group.

Predicted IR Data (Liquid Film/KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~3000-2900 | Medium | Cyclopropyl C-H stretch |

| ~1685 | Strong | C=O stretch (ketone) |

| ~1570, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~850 | Strong | C-Cl stretch |

| ~1020 | Medium | Cyclopropyl ring breathing |

| ~800-700 | Strong | Aromatic C-H out-of-plane bend |

Interpretation of the IR Spectrum:

-

C=O Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption band for the carbonyl (C=O) stretching vibration of the ketone at approximately 1685 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic ketone.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. The C-H stretching of the cyclopropyl ring will likely appear just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring typically appear as a pair of bands around 1570 cm⁻¹ and 1450 cm⁻¹.

-

C-Cl Stretch: The C-Cl stretching vibration is expected to give a strong absorption band around 850 cm⁻¹.

-

Cyclopropyl Ring Breathing: A characteristic medium intensity band for the cyclopropyl ring breathing mode is predicted around 1020 cm⁻¹.

-

Aromatic C-H Bending: Strong bands in the 800-700 cm⁻¹ region are characteristic of the out-of-plane C-H bending vibrations of the substituted aromatic ring.

Experimental Protocol for FT-IR Spectroscopy

This protocol describes the acquisition of an FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is common for solid and liquid samples.

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.

-

Clean the ATR crystal (e.g., diamond) with a suitable solvent like isopropanol or acetone and allow it to dry completely.

-

-

Background Scan:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Sources

Unraveling the Bioactivity of Cyclopropyl 3,5-Dichlorophenyl Ketone: A Mechanistic Investigation

This technical guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, cyclopropyl 3,5-dichlorophenyl ketone. As this molecule is not extensively characterized in publicly available literature, this document outlines a robust, multi-faceted research program designed to identify its molecular targets and cellular effects. The methodologies described herein are grounded in established principles of chemical biology and toxicology, ensuring a rigorous and scientifically valid investigation.

Part 1: Initial Assessment and Hypothesis Generation

The chemical structure of this compound, featuring a dichlorinated phenyl ring and a cyclopropyl ketone moiety, provides initial clues to its potential bioactivity. The 3,5-dichlorophenyl group is a common feature in several classes of fungicides, notably the dicarboximides such as iprodione and vinclozolin. These fungicides are known to exert their effects through mechanisms that can include lipid peroxidation and interaction with fungal-specific cellular pathways. The cyclopropyl group, while present in various bioactive molecules, may influence the compound's steric interactions with target proteins and its metabolic stability.

Based on these structural alerts, our primary hypothesis is that this compound functions as a fungicide, potentially through the induction of oxidative stress or interference with key fungal enzymatic processes. The following experimental plan is designed to test this hypothesis and uncover the specific molecular interactions that underpin its activity.

Part 2: A Phased Approach to Mechanistic Elucidation

A systematic, tiered approach is essential for a thorough investigation. We will progress from broad phenotypic screening to specific target identification and validation.

Phase I: Phenotypic Screening and Antifungal Spectrum

The initial step is to determine the spectrum of antifungal activity and the potency of the compound. This will be achieved by testing its efficacy against a panel of economically important fungal pathogens.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Fungal Strains: A panel of fungi including Botrytis cinerea, Sclerotinia sclerotiorum, and Aspergillus niger will be cultured on appropriate media (e.g., Potato Dextrose Agar).

-

Compound Preparation: A stock solution of this compound will be prepared in a suitable solvent (e.g., DMSO) and serially diluted in liquid growth medium (e.g., Potato Dextrose Broth) in a 96-well microplate format.

-

Inoculation: Each well will be inoculated with a standardized suspension of fungal spores or mycelial fragments.

-

Incubation: The microplates will be incubated under conditions optimal for each fungal species.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring absorbance at 600 nm.

Data Presentation: Antifungal Activity Profile

| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Botrytis cinerea | [Experimental Value] | [Experimental Value] |

| Sclerotinia sclerotiorum | [Experimental Value] | [Experimental Value] |

| Aspergillus niger | [Experimental Value] | [Experimental Value] |

| Fusarium oxysporum | [Experimental Value] | [Experimental Value] |

Phase II: Investigating the Primary Mode of Action

Assuming antifungal activity is confirmed, the next phase will focus on discerning the broader physiological effects of the compound on fungal cells. Given the structural similarity to dicarboximide fungicides, a key area of investigation will be the induction of oxidative stress.

Experimental Protocol: Assessment of Oxidative Stress

-

Cellular Staining: Fungal cells treated with this compound will be stained with fluorescent probes to detect reactive oxygen species (ROS). Dihydroethidium (DHE) can be used to detect superoxide radicals, and 2',7'-dichlorofluorescin diacetate (DCFH-DA) can be used for general ROS detection.

-

Microscopy and Flow Cytometry: The stained cells will be visualized using fluorescence microscopy to observe the localization of ROS production. For a quantitative assessment, flow cytometry can be employed to measure the fluorescence intensity of a large population of cells.

-

Lipid Peroxidation Assay: The extent of lipid peroxidation, a downstream consequence of oxidative stress, can be quantified using the Thiobarbituric Acid Reactive Substances (TBARS) assay.

Logical Workflow for Mode of Action Investigation

Caption: Potential interaction of the compound with a fungal stress-activated MAPK pathway.

Part 3: Validation and Selectivity

The final stage of the investigation involves validating the identified target and assessing the compound's selectivity.

Experimental Protocol: Target Validation using Genetic Approaches

-

Gene Deletion: A knockout mutant of the putative target gene will be generated in a sensitive fungal strain.

-

Phenotypic Analysis: The mutant strain will be tested for its sensitivity to this compound. A significant increase in resistance in the knockout strain compared to the wild-type would provide strong evidence for the identified target.

Experimental Protocol: Cytotoxicity in Mammalian Cells

To assess the potential for off-target effects in non-target organisms, the compound's cytotoxicity will be evaluated in a mammalian cell line (e.g., HepG2 human liver cells).

-

Cell Culture: HepG2 cells will be cultured under standard conditions.

-

MTT Assay: The cells will be treated with a range of concentrations of the compound. The cell viability will be assessed using the MTT assay, which measures mitochondrial metabolic activity.

-

CC₅₀ Determination: The concentration of the compound that reduces cell viability by 50% (CC₅₀) will be determined.

Data Presentation: Selectivity Index

| Parameter | Value (µg/mL) |

| Fungal MIC₅₀ (B. cinerea) | [Experimental Value] |

| Mammalian CC₅₀ (HepG2) | [Experimental Value] |

| Selectivity Index (CC₅₀/MIC₅₀) | [Calculated Value] |

A high selectivity index indicates that the compound is significantly more toxic to the target fungus than to mammalian cells, which is a desirable characteristic for a potential fungicide.

Conclusion

This technical guide outlines a systematic and rigorous approach to elucidate the mechanism of action of this compound. By progressing through phased investigations, from broad phenotypic screening to specific molecular target validation, a comprehensive understanding of the compound's bioactivity can be achieved. The integration of biochemical, genetic, and cell-based assays ensures a self-validating research program that adheres to the highest standards of scientific integrity. The findings from this proposed study will be critical in determining the potential utility of this novel compound in agricultural or other applications.

References

-

Title: Fungicidal dicarboximides: A review of their chemistry, structure-activity relationships, and mechanism of action. Source: Pest Management Science URL: [Link]

-

Title: The dicarboximide fungicide iprodione inhibits the NADH-cytochrome c reductase activity of complex III in Sclerotinia sclerotiorum. Source: Pesticide Biochemistry and Physiology URL: [Link]

starting materials for "Cyclopropyl 3,5-dichlorophenyl ketone" synthesis

An In-Depth Technical Guide to the Synthesis of Cyclopropyl 3,5-Dichlorophenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. The unique structural combination of a cyclopropyl ring and a dichlorinated phenyl group imparts specific physicochemical properties that are often sought after in the development of novel bioactive molecules. The cyclopropyl moiety can influence metabolic stability and binding affinity, while the dichlorophenyl group can modulate lipophilicity and electronic properties. This guide provides a detailed exploration of the primary synthetic routes to this ketone, focusing on the selection of starting materials, reaction mechanisms, and detailed experimental protocols.

Primary Synthetic Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride.[1][2][3] This electrophilic aromatic substitution reaction offers a straightforward approach to forming the desired carbon-carbon bond between the aromatic ring and the acyl group.[1][3]

Reaction Principle

The Friedel-Crafts acylation involves the activation of an acyl chloride by a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[1] This electrophile is then attacked by the electron-rich aromatic ring of 1,3-dichlorobenzene, leading to the formation of the ketone. A key advantage of this method is that the product ketone is less reactive than the starting aromatic compound, which prevents over-acylation.[1]

Starting Materials

| Starting Material | Role | Preparation/Sourcing |

| 1,3-Dichlorobenzene | Aromatic Substrate | Commercially available |

| Cyclopropanecarbonyl Chloride | Acylating Agent | Can be synthesized from cyclopropanecarboxylic acid |

| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | Commercially available (anhydrous) |

| Dichloromethane (CH₂Cl₂) | Solvent | Commercially available (anhydrous) |

Synthesis of Cyclopropanecarbonyl Chloride

Cyclopropanecarbonyl chloride is a key starting material that can be prepared by reacting cyclopropanecarboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][5]

Experimental Protocol: Preparation of Cyclopropanecarbonyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopropanecarboxylic acid.

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask at room temperature. A catalyst such as a few drops of dimethylformamide (DMF) can be added.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.

-

Carefully distill off the excess thionyl chloride.

-

The crude cyclopropanecarbonyl chloride can be purified by fractional distillation under reduced pressure.[4]

}

Synthesis of Cyclopropanecarbonyl Chloride Workflow

Experimental Protocol: Friedel-Crafts Acylation

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Dissolve cyclopropanecarbonyl chloride (1.0 eq.) and 1,3-dichlorobenzene (1.2 eq.) in anhydrous dichloromethane and add this solution to the dropping funnel.

-

Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

The reaction is quenched by carefully pouring the mixture into a flask containing crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield this compound.[1]

}

Friedel-Crafts Acylation Mechanism

Alternative Synthetic Routes

While Friedel-Crafts acylation is a primary method, other modern cross-coupling reactions can also be employed for the synthesis of this compound, particularly when functional group tolerance is a concern.

Grignard Reaction

A Grignard reaction provides a powerful method for carbon-carbon bond formation.[6][7] For the synthesis of the target ketone, two main retrosynthetic disconnections are possible: reacting a cyclopropyl Grignard reagent with a 3,5-dichlorobenzoyl derivative or reacting a 3,5-dichlorophenyl Grignard reagent with a cyclopropanecarbonyl derivative.[6] To avoid the formation of tertiary alcohol byproducts, the use of a Weinreb amide (N-methoxy-N-methylamide) as the electrophile is highly recommended.[6]

Route A: Cyclopropyl Grignard with a 3,5-Dichlorobenzoyl Derivative

-

Starting Materials: Cyclopropyl bromide, Magnesium turnings, 3,5-dichloro-N-methoxy-N-methylbenzamide.

Route B: 3,5-Dichlorophenyl Grignard with a Cyclopropyl Derivative

-

Starting Materials: 1-bromo-3,5-dichlorobenzene, Magnesium turnings, N-methoxy-N-methylcyclopropanecarboxamide.

General Experimental Protocol: Grignard Reaction with a Weinreb Amide

-

Prepare the Grignard reagent by reacting the corresponding aryl or cyclopropyl halide with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.[7]

-

In a separate flask, dissolve the Weinreb amide in anhydrous THF and cool to 0 °C.

-

Slowly add the prepared Grignard reagent to the solution of the Weinreb amide.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and purify the product by chromatography.

}

Grignard Synthesis Workflow

Suzuki Coupling

The Suzuki coupling reaction is a versatile palladium-catalyzed cross-coupling reaction that can be adapted for the synthesis of aryl ketones.[8][9][10] This approach typically involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, one could envision the coupling of a cyclopropylboronic acid with 3,5-dichlorobenzoyl chloride.[9]

Starting Materials:

-

Cyclopropylboronic acid

-

3,5-Dichlorobenzoyl chloride

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)[8]

-

Base (e.g., Na₂CO₃, K₂CO₃)

-

Solvent (e.g., Toluene, Dioxane)

General Experimental Protocol: Suzuki Acylative Coupling

-

To a reaction vessel, add 3,5-dichlorobenzoyl chloride, cyclopropylboronic acid, a palladium catalyst, and a base.

-

Add an anhydrous, degassed solvent under an inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and filter off the catalyst.

-

The filtrate is then subjected to an aqueous workup.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic strategies. The Friedel-Crafts acylation remains a robust and direct method, particularly for large-scale synthesis, provided the starting materials are readily available. For instances requiring milder conditions or greater functional group tolerance, Grignard reactions with Weinreb amides and palladium-catalyzed Suzuki couplings offer viable and powerful alternatives. The choice of the optimal synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific constraints of the research or development project.

References

- CN104292089A. (n.d.). Synthetic process of 1-chloro-cyclopropanecarbonyl chloride. Google Patents.

-

PrepChem.com. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2016). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. ACS Publications. Retrieved from [Link]

- US5504245A. (n.d.). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents.

- CN118812351A. (n.d.). A kind of preparation method of cyclopropanecarbonyl chloride. Google Patents.

- CN104292089A. (n.d.). Synthetic process of 1-chloro-cyclopropanecarbonyl chloride. Google Patents.

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of bi-aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl-boronicacid. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

(n.d.). Cyclopropanecarbonyl Chloride: Synthesis, Properties, and Industrial Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling | Request PDF. Retrieved from [Link]

-

Accounts of Chemical Research. (n.d.). Retrieved from [Link]

-

(n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

(2016). Grignard Reactions in Cyclopentyl Methyl Ether. Retrieved from [Link]

-

SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]

- US4895984A. (n.d.). Acylation of aromatics. Google Patents.

-

(n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C10H8Cl2O | CID 24724109. Retrieved from [Link]

- CN101391943B. (n.d.). Method for preparing 4-chlorophenylcyclopropyl methyl ketone. Google Patents.

- CN110862310A. (n.d.). Synthesis method of cyclopropyl methyl ketone. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. synarchive.com [synarchive.com]

- 4. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 5. CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of Cyclopropyl 3,5-dichlorophenyl ketone in Organic Solvents

Introduction: Understanding the Physicochemical Landscape

Cyclopropyl 3,5-dichlorophenyl ketone, a molecule of interest in synthetic and medicinal chemistry, presents a unique solubility profile governed by its distinct structural motifs. The presence of a polar carbonyl group, a nonpolar cyclopropyl ring, and a halogenated aromatic system creates a nuanced interplay of intermolecular forces.[1][2][3] For researchers in drug discovery and process development, a thorough understanding of its solubility in various organic solvents is paramount for reaction optimization, purification, formulation, and biological screening.[4][5]

This guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to accurately measure, predict, and interpret its solubility behavior.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[6][7] This concept is rooted in the intermolecular forces between solute and solvent molecules. For this compound, the key interactions to consider are:

-

Dipole-Dipole Interactions: The polar carbonyl group (C=O) is a significant contributor to the molecule's polarity, allowing for dipole-dipole interactions with polar solvents.[2][7]

-

London Dispersion Forces: The nonpolar cyclopropyl and dichlorophenyl groups contribute to van der Waals forces, which are the primary interactions with nonpolar solvents.[7]

-

Hydrogen Bonding: While the ketone itself is a hydrogen bond acceptor, it cannot act as a donor.[2] Its ability to accept hydrogen bonds will influence its solubility in protic solvents like alcohols.

As the size of the nonpolar alkyl or aryl portions of a ketone molecule increases, its solubility in polar solvents like water tends to decrease.[8]

Hansen Solubility Parameters (HSP): A Quantitative Approach

A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP).[9] This method deconstructs the total cohesive energy of a substance into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

Each solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that substances with similar HSP coordinates are likely to be miscible.[9][10] The distance (Ra) between the HSP coordinates of the solute and solvent in Hansen space can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is predicted.[9]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[11][12] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[13] It is crucial to distinguish this from kinetic solubility, which is often measured in high-throughput screening and can yield higher, but metastable, solubility values.[4][13][14][15]

Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of this compound.

Caption: Workflow for the Shake-Flask Method.

Detailed Protocol for the Shake-Flask Method

-

Preparation of Materials:

-

Ensure the this compound is of high purity. Characterize the solid form (e.g., via X-ray diffraction) to ensure consistency.[16]

-

Use high-purity (e.g., HPLC grade) organic solvents.

-

-

Experimental Setup:

-

To a series of glass vials, add an excess amount of this compound. The presence of undissolved solid at the end of the experiment is crucial.[17]

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C).[17]